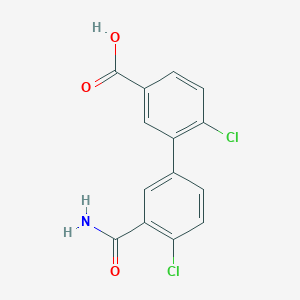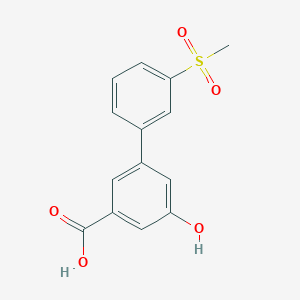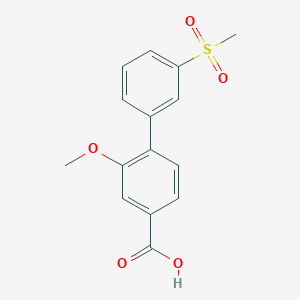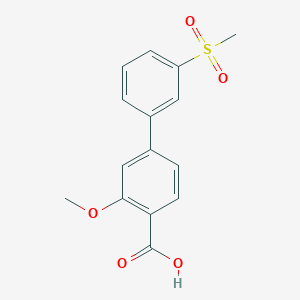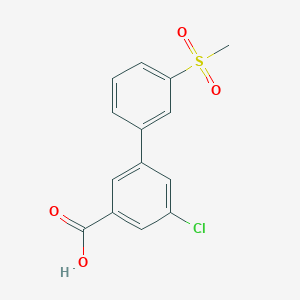
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid (2-F4-3-MSPBA) is a compound that has recently gained attention in the scientific research field due to its unique properties and potential applications. It is a fluorinated aromatic carboxylic acid with a molecular weight of 254.3 g/mol and a melting point of 167-169 °C. It has been studied for its use in organic synthesis, drug delivery, and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce the production of nitric oxide. In vivo studies have demonstrated that it has anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%), its low toxicity, and its stability at room temperature. The main limitation is its cost, as it is a relatively expensive compound.
Direcciones Futuras
Future research on 2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% should focus on its potential applications in drug delivery and therapeutic agents. Studies should focus on further elucidating its mechanism of action, as well as exploring its potential uses in the treatment of various diseases. Further research should also be conducted to determine the optimal dosage and formulation for its use in drug delivery and therapeutic agents. Additionally, further research should be conducted to explore its potential applications in other fields, such as organic synthesis and materials science.
Métodos De Síntesis
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by the reaction of 2-fluoro-4-methylbenzoic acid and 3-methylsulfonylphenol in the presence of pyridine and acetic acid. This method yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential applications in organic synthesis, drug delivery, and as a therapeutic agent. In organic synthesis, it has been used as a reagent for the preparation of fluorinated derivatives of benzene, naphthalene, and other aromatic compounds. In drug delivery, it has been used as a delivery vehicle for drugs, such as anti-cancer drugs, due to its ability to protect the drug from degradation and to enhance its solubility. In addition, it has been studied as a potential therapeutic agent due to its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propiedades
IUPAC Name |
2-fluoro-4-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPXUNAUHFKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691620 |
Source


|
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261964-26-4 |
Source


|
| Record name | 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



